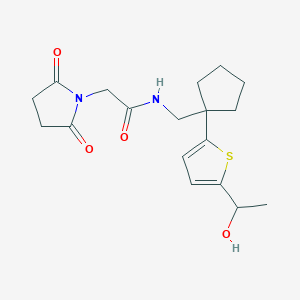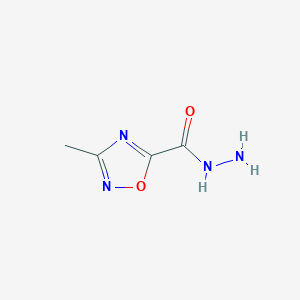
2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)acetamide is a useful research compound. Its molecular formula is C18H24N2O4S and its molecular weight is 364.46. The purity is usually 95%.
BenchChem offers high-quality 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Characterization and Potential Applications
The pharmacological characterization of related pyrrolidine derivatives, such as 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), indicates their high affinity and selectivity for κ-opioid receptors (KORs). These compounds have demonstrated potential in treating depression, addiction disorders, and stress-induced behaviors in preclinical models. This suggests that "2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)acetamide," by virtue of its structural similarities, may hold promise in neuropsychiatric and neurodegenerative disease research, specifically targeting KOR pathways (Grimwood et al., 2011).
Synthetic Applications and Heterocyclic Chemistry
Synthetic routes to related compounds have been explored, demonstrating the versatility of pyrrolidine and thiophene scaffolds in creating pharmacologically active molecules. For example, the synthesis and evaluation of heterocycles incorporating a thiadiazole moiety against Spodoptera littoralis highlight the insecticidal potential of these compounds. This points towards the applicability of "2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)acetamide" in agricultural chemistry, offering a framework for developing new insecticides or plant protection agents (Fadda et al., 2017).
Chemical Properties and Reactivity
The study of related compounds has also shed light on their chemical properties and reactivity patterns, useful in the synthesis of novel derivatives with potential therapeutic applications. For instance, the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a key intermediate in the synthesis of antimalarial drugs, underscores the importance of understanding the reactivity of these compounds for medicinal chemistry applications. Such insights could guide the functionalization and modification of "2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)acetamide" for specific therapeutic targets (Magadum & Yadav, 2018).
Propriétés
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-12(21)13-4-5-14(25-13)18(8-2-3-9-18)11-19-15(22)10-20-16(23)6-7-17(20)24/h4-5,12,21H,2-3,6-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDGSDVTHUZEQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)CN3C(=O)CCC3=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B2699522.png)
![N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2699524.png)

![3-((4-methyl-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2699530.png)

![4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2699532.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2699533.png)



![3-Fluoro-2-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline](/img/structure/B2699538.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3,4-diethoxybenzamide](/img/structure/B2699539.png)
![6-Bromothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B2699540.png)
![7-cyclohexyl-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2699541.png)